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Compound of Interest

Compound Name: 2-Cyclohexyl-2-hydroxyacetic acid

Cat. No.: B185313

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, and potential biological significance of 2-Cyclohexyl-2-hydroxyacetic
acid. Drawing from available data, this document summarizes key quantitative information,
outlines a putative synthesis protocol, and explores its likely biological context based on its
structural similarity to precursors of known pharmacologically active agents. This guide is
intended to serve as a foundational resource for researchers and professionals engaged in
drug discovery and development, particularly in the area of anticholinergic compounds.

Chemical Structure and Identification

2-Cyclohexyl-2-hydroxyacetic acid, also known as cyclohexylglycolic acid, is an alpha-
hydroxy acid characterized by a cyclohexyl substituent at the alpha-carbon of a glycolic acid
backbone.

Chemical Structure:
Figure 1: Chemical structure of 2-Cyclohexyl-2-hydroxyacetic acid.

Table 1: Chemical Identifiers
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Identifier Value Reference

CAS Number 4442-94-8 [1112][3]

Molecular Formula CsH1403 [11[2][3]

Molecular Weight 158.19 g/mol [1112][3]
2-cyclohexyl-2-hydroxyacetic

IUPAC Name _y YrevErey [1]
acid
Cyclohexylglycolic acid,

Synonyms Cyclohexyl(hydroxy)acetic [1][2]14]
acid, Hexahydromandelic acid
INChI=1S/C8H1403/c9-

InChl 7(8(10)11)6-4-2-1-3-5-6/h6- [1]
7,9H,1-5H2,(H,10,11)
RRDPWAPIJGSANI-

InChlKey [1]
UHFFFAOYSA-N

SMILES C1CCC(CcC1)Cc(C(=0)0)0 [11[3114]

Physicochemical Properties

Experimentally determined physicochemical data for 2-Cyclohexyl-2-hydroxyacetic acid is

not readily available in the reviewed literature. The following table summarizes computed data

and available experimental information.

Table 2: Physicochemical Properties
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Property Value

Reference

XLogP3 15

[1]

Topological Polar Surface Area
(TPSA)

57.5 A2

[1]14]

Hydrogen Bond Donor Count 2

[1]14]

Hydrogen Bond Acceptor

Count 3 s
Rotatable Bond Count 2 [4]
Melting Point Not available [2]
Boiling Point Not available [2]
Density Not available [2]

Spectroscopic Data

Detailed experimental spectra for 2-Cyclohexyl-2-hydroxyacetic acid are not widely

published. The following represents predicted data and information available from spectral

databases.

Table 3: Spectroscopic Data
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Technique

Data

Reference

13C Nuclear Magnetic
Resonance (NMR)

A 13C NMR spectrum is
available in the SpectraBase
database, sourced from Fluka
AG. Specific chemical shifts
are not detailed in the

available search results.

[1]

Infrared (IR) Spectroscopy

An FTIR spectrum (KBr wafer)
is available in the SpectraBase
database, sourced from Fluka
Chemie AG. Specific peak
assignments are not detailed

in the available search results.

[1]

Mass Spectrometry (MS)

Predicted collision cross-
section values (A?) for various
adducts are available. For
example, for the [M+H]*
adduct, the predicted CCS is
134.9 Az,

[5]

Synthesis and Purification

A detailed experimental protocol for the synthesis of 2-Cyclohexyl-2-hydroxyacetic acid is

not explicitly available in the reviewed literature. However, based on the synthesis of the

structurally similar and pharmaceutically relevant intermediate, 2-cyclohexyl-2-hydroxy-2-

phenylacetic acid, a Grignard reaction is the most probable synthetic route.[6][7]

Putative Synthesis Protocol: Grighard Reaction

This proposed protocol is adapted from established methods for analogous compounds.

Reaction Scheme:

Materials and Reagents:
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e Magnesium turnings

¢ lodine crystal

e Anhydrous diethyl ether

o Cyclohexyl bromide

» Ethyl glyoxalate

e Hydrochloric acid (for workup)

e Saturated aqueous ammonium chloride

e Anhydrous magnesium sulfate

e Solvents for recrystallization (e.g., ethanol/water, hexane/ethyl acetate)
Procedure:

o Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux
condenser, dropping funnel, and magnetic stirrer, magnesium turnings are covered with
anhydrous diethyl ether. A crystal of iodine is added to activate the magnesium. A solution of
cyclohexyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of
cyclohexylmagnesium bromide. The reaction is typically maintained at reflux.

o Grignard Reaction: The solution of ethyl glyoxalate in anhydrous diethyl ether is cooled in an
ice bath. The prepared Grignard reagent is then added dropwise to the stirred solution of
ethyl glyoxalate. The reaction progress can be monitored by thin-layer chromatography
(TLC).

e Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of
ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with
diethyl ether. The combined organic layers are washed with brine, dried over anhydrous
magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield
crude ethyl 2-cyclohexyl-2-hydroxyacetate.
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e Hydrolysis: The crude ester is then hydrolyzed to the carboxylic acid. This is typically
achieved by refluxing with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a
base (e.g., sodium hydroxide followed by acidification).

 Purification: The crude 2-Cyclohexyl-2-hydroxyacetic acid can be purified by
recrystallization.[7] Suitable solvent systems for recrystallization of polar organic acids
include ethanol/water or hexane/ethyl acetate mixtures. The purity of the final product should
be assessed by melting point determination and spectroscopic methods (NMR, IR).

Logical Workflow for Synthesis and Purification
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Figure 2: Workflow for the synthesis and purification of 2-Cyclohexyl-2-hydroxyacetic acid.

Potential Biological Activity and Signaling Pathways
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Direct experimental evidence for the biological activity of 2-Cyclohexyl-2-hydroxyacetic acid
is limited in the public domain. However, its structural similarity to 2-cyclohexyl-2-hydroxy-2-
phenylacetic acid, a key precursor in the synthesis of the anticholinergic drug oxybutynin,
strongly suggests that it may interact with muscarinic acetylcholine receptors.[6] Anticholinergic
drugs function by competitively inhibiting the binding of the neurotransmitter acetylcholine to its
receptors.

Putative Mechanism of Action: Muscarinic Receptor
Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRSs) that are divided into five
subtypes (M1-M5). The M1, M3, and M5 subtypes primarily couple to Gg/11 proteins, while M2
and M4 couple to Gi/o proteins. Blockade of these receptors by an antagonist like oxybutynin
leads to a range of physiological effects, including relaxation of smooth muscle, which is the
basis for its use in treating overactive bladder.

Signaling Pathway of Muscarinic Acetylcholine
Receptors

The following diagram illustrates the general signaling pathways initiated by the activation of
Gq/11 and Gi/o coupled muscarinic receptors. An antagonist would block these pathways by
preventing the initial binding of acetylcholine.
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Figure 3: General signaling pathways of Gg/11 and Gi/o coupled muscarinic receptors.
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Experimental Protocols for Biological Evaluation

To investigate the potential antimuscarinic activity of 2-Cyclohexyl-2-hydroxyacetic acid, a
competitive radioligand binding assay is a standard and informative experiment.

Experimental Workflow: Competitive Radioligand
Binding Assay

This workflow outlines the key steps to determine the binding affinity of a test compound for a
specific muscarinic receptor subtype.
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Figure 4: Experimental workflow for a competitive radioligand binding assay.
Detailed Steps:

o Preparation of Cell Membranes: Obtain or prepare cell lines that stably express the human
muscarinic receptor subtype of interest (e.g., M1, M2, or M3). Homogenize the cells and
prepare a membrane fraction by centrifugation.

o Preparation of Ligands: Prepare a stock solution of a suitable radioligand with known high
affinity for the receptor (e.qg., [*H]-N-methylscopolamine). Prepare a series of dilutions of the
test compound, 2-Cyclohexyl-2-hydroxyacetic acid.

e Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of
the radioligand and varying concentrations of the test compound. Include controls for total
binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a
high concentration of a known antagonist like atropine).

o Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter
mat to separate the membrane-bound radioligand from the free radioligand in the solution.

» Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation
counter.

o Data Analysis: The data is analyzed to generate a competition curve by plotting the
percentage of specific binding against the concentration of the test compound. From this
curve, the ICso (the concentration of the test compound that inhibits 50% of the specific
binding of the radioligand) can be determined. The inhibition constant (Ki), which represents
the binding affinity of the test compound for the receptor, can then be calculated using the
Cheng-Prusoff equation.

Conclusion

2-Cyclohexyl-2-hydroxyacetic acid is a readily synthesizable small molecule with potential
for further investigation in drug discovery. While experimental data on its physicochemical
properties and biological activity are currently sparse, its structural relationship to precursors of
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established anticholinergic drugs provides a strong rationale for its evaluation as a muscarinic
receptor antagonist. The synthetic and analytical protocols outlined in this guide offer a
framework for researchers to produce and characterize this compound, and to explore its
pharmacological profile. Further studies are warranted to elucidate its precise biological
mechanism of action and to determine its potential as a lead compound for the development of
new therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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